Endosulfan lactone
Overview
Description
Endosulfan lactone belongs to the class of organic compounds known as gamma butyrolactones . It is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil .
Synthesis Analysis
Endosulfan lactone is a metabolite obtained from the biological oxidation of the insecticide endosulfan . The removal efficiency of endosulfan and formation of its metabolites were investigated using Ag/TiO2/Fe3O4 photocatalyst under visible and UV-A light .Molecular Structure Analysis
Endosulfan lactone contains total 23 bond(s); 19 non-H bond(s), 2 multiple bond(s), 2 double bond(s), 3 five-membered ring(s), 1 six-membered ring(s), 1 eight-membered ring(s), 1 nine-membered ring(s), and 1 ester(s) (aliphatic) .Chemical Reactions Analysis
The formation of endosulfan sulfate was through microbial transformation, while hydrolysis is dominant at alkaline pH . The metabolite formations of endosulfan (endosulfan sulfate, ether, and lactone) remained below 7% in all experiments on a concentration basis .Physical And Chemical Properties Analysis
Endosulfan is a broad-spectrum organochlorine pesticide, characterized by the cyclic structure, presence of chlorine atoms, high toxicity, and low aqueous solubility . The extraction of endosulfan lactone in solid substrate using acetonitrile was more efficient than that used with ethyl acetate .Scientific Research Applications
1. Extraction Method for Endosulfan Lactone on a Solid Substrate
- Summary of Application : Endosulfan lactone is a metabolite obtained from the biological oxidation of the insecticide endosulfan by action of the microorganisms present in the soil . This metabolite is more toxic and persistent than the parent compound . Therefore, it is extremely important to be able to determine the presence of this metabolite in the soil .
- Methods of Application : The study evaluated two conventional methods of liquid–solid extraction for the determination of endosulfan lactone in solid substrate using two solvents (ethyl acetate and acetonitrile) and HPLC UV-VIS . The acetonitrile and rotary agitation extraction method was the one with the highest efficiency .
- Results or Outcomes : The acetonitrile and rotary agitation extraction method was optimized using a factorial 3 2 response surface design, and validated in terms of linearity and precision . The linearity shown was r > 0.999 in a wide spike level (0.15–100 mg kg −1 ), with the detection limit (DL) of 0.045 mg kg −1 and quantification limit (QL) of 0.15 mg kg −1 .
2. Vermicomposting Process to Endosulfan Lactone Removal in Solid Substrate Using Eisenia fetida
- Summary of Application : A sustainable method of Endosulfan lactone (EL) removal is the introduction of Eisenia fetida earthworm . EL is created by the enzymatic activity (and related oxidative processes) of microorganisms in the soil .
- Methods of Application : The study measured initial and final concentrations of the compound and overall enzymatic activity in sterile and non-sterile solid substrate over 56 days .
Endosulfan lactone is a by-product of the organochloride pesticide endosulfan, which has been used as an insecticide since the 1950s . It has been used on a variety of crops including broccoli, potatoes, coffee, cotton, peaches, apples, nectarines, prune, lettuce, tomatoes, grapes, melons, cauliflower, carrots, cabbage, rape, strawberry, alfalfa, beans, cereals, cucumber, tobacco, tea, oil crops, and some ornamental flowers to attack pests .
Endosulfan lactone is a by-product of the organochloride pesticide endosulfan, which has been used as an insecticide since the 1950s . It has been used on a variety of crops including broccoli, potatoes, coffee, cotton, peaches, apples, nectarines, prune, lettuce, tomatoes, grapes, melons, cauliflower, carrots, cabbage, rape, strawberry, alfalfa, beans, cereals, cucumber, tobacco, tea, oil crops, and some ornamental flowers to attack pests .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl6O2/c10-4-5(11)8(13)3-2(1-17-6(3)16)7(4,12)9(8,14)15/h2-3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKJJMBQBRFTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052707 | |
Record name | Endosulfan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Endosulfan lactone | |
CAS RN |
3868-61-9 | |
Record name | Endosulfan lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3868-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Endosulfan lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endosulfan lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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